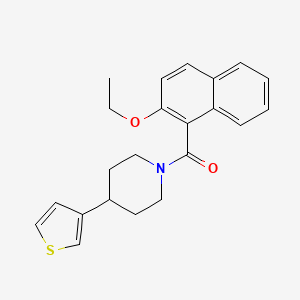
(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone, also known as ETPM, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. ETPM is a synthetic compound that was first synthesized by researchers in the early 2000s. Since then, it has been studied extensively for its potential use in various fields of research.
科学的研究の応用
High-Performance Liquid Chromatography (HPLC)
The utilization of certain naphthalene derivatives as fluorogenic labeling reagents for the HPLC of biologically important thiols, such as glutathione and cysteine, has been investigated. These compounds react selectively and rapidly with thiols to give fluorescent adducts that can be separated by reversed-phase HPLC and detected fluorometrically. This approach offers potential applications in the analysis of pharmaceutical formulations and biological samples, highlighting the compound's relevance in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Selective Estrogen Receptor Modulators (SERMs)
Research on compounds related to (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone, such as raloxifene, has demonstrated their utility as SERMs. These compounds exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. This dual functionality makes them valuable for therapeutic applications targeting estrogen-related pathologies (Palkowitz et al., 1997).
G Protein-Coupled Receptor (GPR) Antagonists
Studies on small molecule antagonists of G protein-coupled receptors (GPRs), specifically NPBWR1 (GPR7), highlight the potential for related compounds in modulating receptor activity. The design, synthesis, and evaluation of these antagonists reveal the compound's relevance in neuropharmacology and the development of treatments for disorders associated with GPR dysregulation (Romero et al., 2012).
Sigma Receptor Ligands
Research into the sigma receptor affinity and selectivity of various naphthalene derivatives, including their effects on cell proliferation and potential as PET (Positron Emission Tomography) imaging tools, underscores the importance of these compounds in neuroscience and oncology. The identification of potent and selective sigma(1) ligands suggests applications in tumor research and therapy, as well as in the study of neurodegenerative diseases (Berardi et al., 2005).
特性
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-2-25-20-8-7-17-5-3-4-6-19(17)21(20)22(24)23-12-9-16(10-13-23)18-11-14-26-15-18/h3-8,11,14-16H,2,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQAYMSCHLPFDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(CC3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2363673.png)

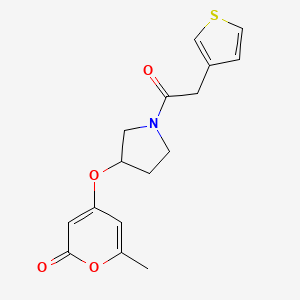
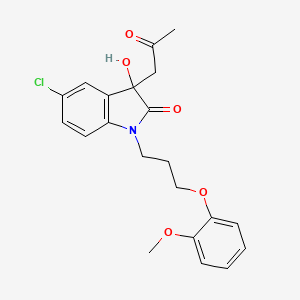

![4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2363680.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-(2,6-dichlorobenzyl)sulfamide](/img/structure/B2363681.png)
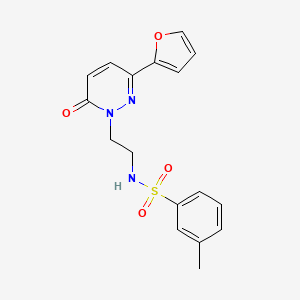
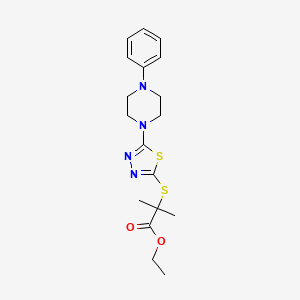

![3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363689.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363693.png)
